molecular formula C13H17BrO3 B8287765 Ethyl 2-(2-bromophenoxy)pentanoate

Ethyl 2-(2-bromophenoxy)pentanoate

Cat. No.: B8287765
M. Wt: 301.18 g/mol
InChI Key: MSWPPDWDKORPNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenoxy)pentanoate is an organobromine compound characterized by a pentanoate ester backbone substituted with a 2-bromophenoxy group at the second carbon. Its synthesis typically involves Rh(II)-catalyzed C-H insertion or Mitsunobu reactions, as demonstrated in studies on related bromophenoxy esters . Key spectral data include:

  • 13C NMR (CDCl3): Peaks at 170.4 (ester carbonyl), 140.0 (aromatic carbons adjacent to bromine), and 61.7 ppm (ethoxy group) .
  • HRMS (ESI+): Observed mass of 354.1825 (expected 354.1818), confirming molecular formula C₁₃H₁₇BrO₃ .

The compound’s structural analogs often involve variations in substituents (e.g., chloro groups) or ester chain lengths, which modulate reactivity and applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl 2-(2-bromophenoxy)pentanoate

InChI

InChI=1S/C13H17BrO3/c1-3-7-12(13(15)16-4-2)17-11-9-6-5-8-10(11)14/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

MSWPPDWDKORPNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)OC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromophenoxy-Substituted Esters

Compound Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications
Ethyl 2-(2-bromophenoxy)pentanoate 2-Br on phenoxy 325.18 99% Pharmaceutical intermediates
Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate 2-Br, 4-Cl on phenoxy 359.63 Not reported Fine chemical synthesis
Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate Trifluoromethyl, benzyloxy 488.46 Not reported Research in organic electronics

Key Differences:

  • Synthesis Complexity: Yields for bromophenoxy esters exceed 95% under Rh(II) catalysis, whereas trifluoromethyl-substituted analogs require multi-step syntheses with unverified yields .

Comparison with Functional Analogs

Ethyl Esters with Aliphatic Chains

Compound Chain Structure Key Applications Biological Activity
Ethyl pentanoate Straight-chain (C5) Aroma compound in beverages Earthworm repellent at high doses
Ethyl 2-methyl pentanoate Branched-chain (C5) Internal standard in GC-MS analysis Not reported
Ethyl hexanoate Straight-chain (C6) Biofuel combustion studies Stronger repellency than ethyl pentanoate

Key Differences:

  • Aroma Contribution: Ethyl pentanoate contributes fruity notes (e.g., apple) in beers, whereas this compound lacks aroma relevance due to its bulky bromophenoxy group .
  • Combustion Properties: Ethyl pentanoate exhibits laminar burning velocities of 35–40 cm/s at 1 atm, making it a viable biofuel candidate, while bromophenoxy derivatives are unexplored in this context .

Data Tables

Table 1: Spectral Data Comparison

Compound 13C NMR (ppm) HRMS (Observed)
This compound 170.4, 140.0, 61.7 354.1825
Ethyl pentanoate 173.2 (ester), 60.9 (ethoxy) 159.1386 (calc)

Table 2: Combustion Properties

Compound Laminar Burning Velocity (cm/s) Pressure (atm) Temperature (K)
Ethyl pentanoate 35–40 1 298
Ethyl hexanoate 30–35 1 298

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